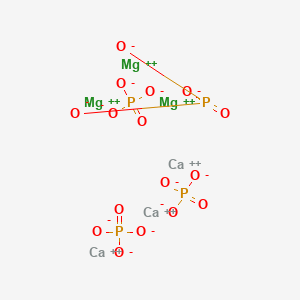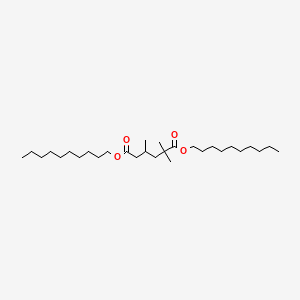
Didecyl 2,2,4-trimethyladipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecyl 2,2,4-trimethyladipate: is an organic compound with the molecular formula C29H56O4. It is a diester derived from 2,2,4-trimethyladipic acid and decanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Didecyl 2,2,4-trimethyladipate is synthesized through the esterification reaction between 2,2,4-trimethyladipic acid and decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to increase the reaction rate. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Didecyl 2,2,4-trimethyladipate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Didecyl 2,2,4-trimethyladipate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers. It is also used as a solvent in various chemical reactions.
Biology: In biological research, this compound is used as a component in the formulation of certain biochemical assays and experiments.
Medicine: While not commonly used directly in medicine, this compound can be found in certain pharmaceutical formulations as an excipient to improve the solubility and stability of active ingredients.
Industry: In the industrial sector, this compound is used as a lubricant and a plasticizer in the production of various materials, including plastics and rubbers.
Wirkmechanismus
The mechanism of action of didecyl 2,2,4-trimethyladipate primarily involves its role as a plasticizer and solvent. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. As a solvent, it can dissolve various organic compounds, facilitating chemical reactions and processes.
Vergleich Mit ähnlichen Verbindungen
Dioctyl adipate: Another diester used as a plasticizer with similar properties but different molecular structure.
Diisodecyl adipate: Similar in function but with a different branching in the alkyl chains.
Dibutyl adipate: A smaller diester used in similar applications but with different physical properties.
Uniqueness: Didecyl 2,2,4-trimethyladipate is unique due to its specific molecular structure, which provides a balance of flexibility and stability in its applications. Its branched structure from the 2,2,4-trimethyladipic acid contributes to its distinct properties compared to linear adipates.
Eigenschaften
CAS-Nummer |
68426-01-7 |
|---|---|
Molekularformel |
C29H56O4 |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
didecyl 2,2,4-trimethylhexanedioate |
InChI |
InChI=1S/C29H56O4/c1-6-8-10-12-14-16-18-20-22-32-27(30)24-26(3)25-29(4,5)28(31)33-23-21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3 |
InChI-Schlüssel |
ULIAJZKJMGCSRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C(=O)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)
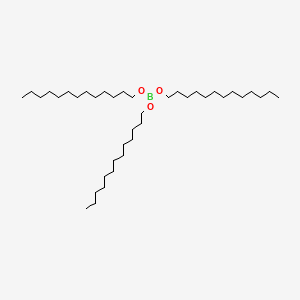
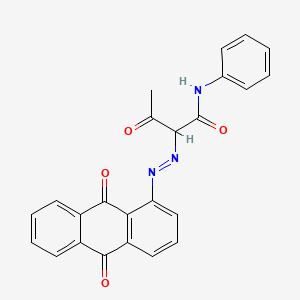
![5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13791018.png)
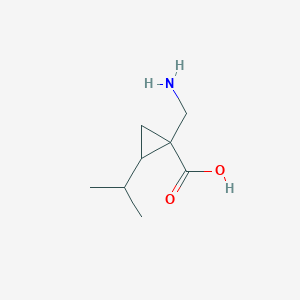
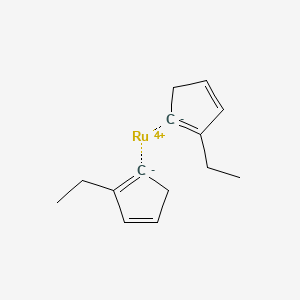
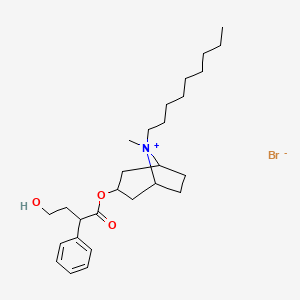
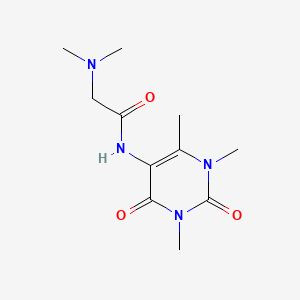
![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
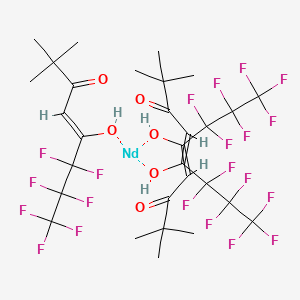
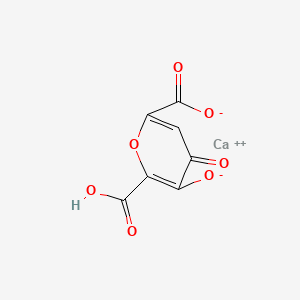
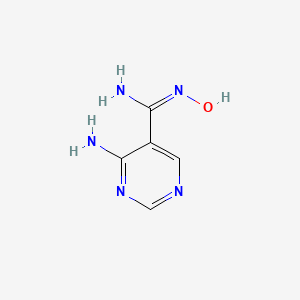
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)
